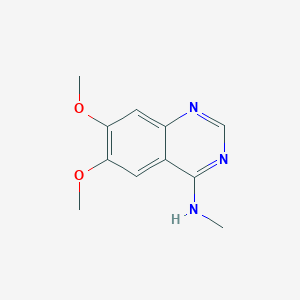

6,7-dimethoxy-N-methylquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-N-methylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-12-11-7-4-9(15-2)10(16-3)5-8(7)13-6-14-11/h4-6H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVKQTDQBXBMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC2=CC(=C(C=C21)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610190 | |

| Record name | 6,7-Dimethoxy-N-methylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21575-14-4 | |

| Record name | 6,7-Dimethoxy-N-methyl-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21575-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxy-N-methylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Characterization

Established Synthetic Routes for 6,7-dimethoxy-N-methylquinazolin-4-amine

The synthesis of this compound can be achieved through several established routes, primarily involving the construction of the quinazoline (B50416) core followed by the introduction of the N-methylamino group at the C4 position. A common and efficient strategy commences with 2-amino-4,5-dimethoxybenzoic acid. researchgate.netdistantreader.org This starting material can be cyclized with a suitable one-carbon source, such as formamidine (B1211174) acetate, to furnish the corresponding 6,7-dimethoxyquinazolin-4-one. researchgate.net

Subsequent chlorination of the quinazolinone, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yields the highly reactive intermediate, 4-chloro-6,7-dimethoxyquinazoline (B18312). derpharmachemica.com This chloro-derivative serves as a key precursor for the introduction of the desired amine substituent. The final step involves a nucleophilic aromatic substitution (SNAr) reaction where 4-chloro-6,7-dimethoxyquinazoline is treated with methylamine. mdpi.com This reaction is generally carried out in a suitable solvent, such as isopropanol (B130326) or dioxane, and may be facilitated by the presence of a base to neutralize the hydrochloric acid generated during the reaction. derpharmachemica.commdpi.com

An alternative approach involves the direct reaction of 6,7-dimethoxy-2,4-dichloroquinazoline with an excess of methylamine, where the greater reactivity of the chlorine atom at the C4 position allows for selective substitution. mdpi.com

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate Compound | Chemical Structure | Role in Synthesis |

| 2-amino-4,5-dimethoxybenzoic acid |  | Starting material for building the quinazoline core. |

| 6,7-dimethoxyquinazolin-4-one |  | Precursor to the chlorinated intermediate. |

| 4-chloro-6,7-dimethoxyquinazoline |  | Key intermediate for nucleophilic substitution with methylamine. |

Characterization of Synthetic Intermediates and Reaction Products

The structural elucidation and purity assessment of this compound and its synthetic intermediates are accomplished using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons on the quinazoline ring, typically as singlets or doublets in the downfield region. The methoxy (B1213986) groups at positions 6 and 7 would appear as sharp singlets around 3.9-4.0 ppm. The N-methyl protons would also present as a singlet, the chemical shift of which would be influenced by the electronic environment of the amino group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons of the quinazoline core would resonate in the range of approximately 100-160 ppm. The carbons of the two methoxy groups and the N-methyl group would appear in the upfield region. mdpi.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound and its intermediates. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. mdpi.comresearchgate.net The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the secondary amine, C=N and C=C stretching of the quinazoline ring, and C-O stretching of the methoxy groups would be expected.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methoxy protons (δ ~3.9-4.0 ppm, 2 x s, 6H), N-methyl protons (δ ~3.0-3.3 ppm, s, 3H), NH proton (variable shift). |

| ¹³C NMR | Aromatic carbons (δ 100-160 ppm), Methoxy carbons (δ ~56 ppm), N-methyl carbon (δ ~30 ppm). |

| MS (ESI+) | Expected [M+H]⁺ at m/z corresponding to the molecular weight of the compound. |

Strategies for Chemical Derivatization of the Quinazoline Scaffold

The this compound scaffold offers several sites for chemical modification to explore structure-activity relationships or to introduce functionalities for specific applications, such as bioconjugation or analytical derivatization.

N-Alkylation/Arylation: The secondary amine at the C4 position can be further alkylated or arylated to introduce different substituents.

Modification of the N-methyl group: While less common, the methyl group could potentially be functionalized, although this would likely require more complex synthetic strategies.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the quinazoline core, activated by the two methoxy groups, could potentially undergo electrophilic substitution reactions, such as nitration or halogenation, although careful control of reaction conditions would be necessary to avoid side reactions.

Derivatization for Analysis: For analytical purposes, the secondary amine can be derivatized with reagents that introduce a chromophore or fluorophore to enhance detection in HPLC or other analytical techniques. Reagents like dansyl chloride or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are commonly used for derivatizing amines. mdpi.com

Development of Analytical Techniques for Research Quantification and Impurity Profiling

Robust analytical methods are essential for the quantification of this compound in various matrices and for the identification and control of impurities generated during its synthesis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinazoline derivatives. A reversed-phase HPLC method would be the most common approach.

Stationary Phase: C18 columns are widely used for the separation of quinazoline compounds, offering good retention and resolution. researchgate.net

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The gradient or isocratic elution conditions would be optimized to achieve good separation of the main compound from its impurities.

Detection: UV detection is commonly employed, with the detection wavelength selected based on the UV-Vis spectrum of this compound to maximize sensitivity.

Table 3: Typical HPLC Parameters for Quinazoline Derivative Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or ammonium formate buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution is often preferred for impurity profiling. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (e.g., ~254 nm or ~340 nm) |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

UPLC-MS/MS offers superior resolution, sensitivity, and selectivity compared to conventional HPLC-UV, making it an invaluable tool for trace-level quantification and impurity profiling. biomedres.usnih.govijprajournal.com

UPLC System: The use of sub-2 µm particle columns in a UPLC system allows for faster analysis times and improved peak resolution.

Mass Spectrometry: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) allows for the selective detection and quantification of the target analyte through multiple reaction monitoring (MRM). This technique provides high specificity, minimizing interference from matrix components. It is also a powerful tool for the structural elucidation of unknown impurities based on their fragmentation patterns. soton.ac.uk

Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS) Techniques

For certain nitrogen-containing heterocyclic compounds, Atmospheric Pressure Chemical Ionization (APCI) can be a more suitable ionization technique than Electrospray Ionization (ESI), particularly for less polar or thermally stable compounds. mdpi.comresearchgate.net

Ionization: APCI involves the ionization of the analyte in the gas phase through a corona discharge. This can lead to different fragmentation patterns compared to ESI and may be advantageous for certain structural elucidations.

Applications: LC-APCI-MS can be employed for the analysis of this compound and its impurities, especially if ESI proves to be inefficient or leads to excessive in-source fragmentation. The choice between ESI and APCI would be determined empirically based on the specific analytical challenge. mdpi.com

Mass Spectrometric Fragmentation Analysis for Structural Elucidation

Mass spectrometry is a critical analytical technique for the structural elucidation of synthetic compounds. In the case of this compound, mass spectrometric analysis provides valuable information regarding its molecular weight and fragmentation pattern, which aids in confirming its chemical structure. While specific fragmentation data for this exact compound is not widely published, a plausible fragmentation pathway can be inferred from the analysis of structurally similar quinazoline derivatives.

Upon ionization in the mass spectrometer, typically using techniques such as electrospray ionization (ESI), the molecule is expected to form a protonated molecular ion [M+H]⁺. The fragmentation of this ion would likely proceed through several key pathways characteristic of the quinazoline scaffold and its substituents.

A primary fragmentation event would likely involve the cleavage of the N-methyl group. This would result in the loss of a methyl radical (•CH₃), leading to a significant fragment ion. Another probable fragmentation pathway involves the cleavage of the methoxy groups. The loss of a methyl group from one of the methoxy substituents would generate a prominent ion. Successive loss of the second methoxy group, or the loss of formaldehyde (B43269) (CH₂O), are also common fragmentation patterns for methoxy-substituted aromatic compounds.

The quinazoline ring itself can undergo characteristic cleavages. Retro-Diels-Alder (RDA) reactions are common in heterocyclic systems and could lead to the fragmentation of the pyrimidine (B1678525) ring of the quinazoline core. This would result in the formation of several smaller, stable fragment ions that are indicative of the core structure.

A proposed fragmentation pattern, based on the principles of mass spectrometry and the known behavior of related compounds, is summarized in the table below. The m/z (mass-to-charge ratio) values are predicted based on the molecular weight of this compound.

| Proposed Fragment | Description of Loss | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 220.1 |

| [M+H - CH₃]⁺ | Loss of a methyl radical from the N-methyl group | 205.1 |

| [M+H - CH₃O]⁺ | Loss of a methoxy radical | 189.1 |

| [M+H - 2(CH₃O)]⁺ | Loss of two methoxy radicals | 158.1 |

It is important to note that the actual fragmentation pattern can be influenced by the specific ionization technique and the energy used for fragmentation (collision-induced dissociation energy). Therefore, experimental verification is essential for definitive structural confirmation.

Method Validation Protocols for Research Purposes (e.g., ICH Guidelines)

For research purposes, particularly in the context of pharmaceutical development, the validation of analytical methods used to characterize compounds like this compound is crucial to ensure the reliability and accuracy of the data. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines for analytical method validation. The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, outlines the necessary validation parameters. europa.eueuropa.eu

A validation protocol for an analytical method, such as a High-Performance Liquid Chromatography (HPLC) assay for this compound, would typically include the following parameters:

Specificity: This ensures that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by comparing the results of the analyte with and without the potential interfering substances.

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is usually evaluated by linear regression analysis of the data obtained from the analysis of a series of solutions of the analyte at different concentrations.

Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually considered at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

Detection Limit (DL): The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (QL): The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines for an assay of a drug substance.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | No interference from placebo, impurities, or degradation products. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Range | 80% to 120% of the test concentration. |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (RSD %) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |

| Robustness | No significant change in results with minor variations in method parameters. |

Adherence to these validation protocols ensures that the analytical methods employed in the research and development of this compound are fit for their intended purpose, providing reliable and reproducible data. ich.org

Mechanistic Insights into Biological Activity

Molecular Targeting of Epidermal Growth Factor Receptor (EGFR) Family Kinases by Dacomitinib (B1663576)

Dacomitinib functions as a pan-HER inhibitor, demonstrating broad activity against the kinase-active members of the EGFR family. nih.govaacrjournals.orgnih.gov This includes EGFR (also known as HER1 or ErbB1), HER2 (ErbB2), and HER4 (ErbB4). patsnap.comdrugbank.com By targeting multiple members of this family, Dacomitinib can inhibit signaling from both homodimers and heterodimers of these receptors. nih.govnih.gov This broad-spectrum inhibition is a key feature of its mechanism, potentially overcoming compensatory signaling that can occur when only a single receptor is targeted. patsnap.com

The inhibitory action of Dacomitinib is particularly effective against cancers harboring specific activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21. patsnap.com Preclinical studies have shown that Dacomitinib is potent against various EGFR mutants, including those that confer resistance to first-generation TKIs. nih.gov Its activity has been demonstrated in both gefitinib-sensitive and gefitinib-resistant preclinical models. spandidos-publications.commdpi.com

The potency of Dacomitinib against the HER family kinases has been quantified in enzymatic assays, revealing its high affinity for these targets.

| Target Kinase | IC₅₀ (nM) |

|---|---|

| EGFR (HER1) | 6.0 |

| HER2 (ErbB2) | 45.7 |

| HER4 (ErbB4) | 73.7 |

Irreversible Covalent Binding Mechanism to Cysteine Residues in Kinase Domains

A defining characteristic of Dacomitinib as a second-generation TKI is its irreversible mode of binding. nih.govtandfonline.com It is designed to form a covalent bond with a specific cysteine residue located at the entrance of the ATP-binding pocket of the kinase domain. patsnap.comtandfonline.comnih.gov For EGFR, this critical residue is Cysteine 797 (Cys797). nih.govrsc.org

The molecule contains a reactive acrylamide (B121943) group, which acts as a Michael acceptor. rsc.orgpnas.org This group forms a conjugate addition reaction with the nucleophilic thiol group of the cysteine residue. pnas.org This covalent bond formation permanently blocks the ATP-binding site, leading to a sustained and irreversible inactivation of the kinase's catalytic activity. patsnap.comnih.gov This irreversible nature means that the inhibition can only be overcome by the synthesis of new receptor proteins, providing a prolonged pharmacodynamic effect. nih.gov This mechanism contrasts with first-generation inhibitors like gefitinib (B1684475) and erlotinib (B232), which bind reversibly to the ATP site. nih.govnih.gov

Downstream Signal Transduction Pathway Modulation

Activation of the EGFR family receptors triggers a cascade of intracellular signaling pathways that drive critical cellular processes such as proliferation, survival, and differentiation. patsnap.comspandidos-publications.com By inhibiting EGFR, HER2, and HER4, Dacomitinib effectively blocks these downstream signaling cascades. drugbank.commdpi.com The two major signaling axes affected are the Ras-Raf-MAPK and the PI3K/AKT pathways. patsnap.comspandidos-publications.comnih.gov

The Ras-Raf-MEK-ERK (MAPK) pathway is a primary route for EGFR-mediated cell proliferation signals. nih.govnih.gov Upon EGFR activation, Ras is activated, which in turn initiates a phosphorylation cascade involving Raf, MEK, and ultimately ERK (extracellular signal-regulated kinase). nih.govyoutube.com Activated ERK translocates to the nucleus to regulate transcription factors involved in cell growth. youtube.com Preclinical studies have demonstrated that Dacomitinib treatment leads to a significant reduction in the phosphorylation of ERK, indicating a successful blockade of the Ras-Raf-MAPK pathway. spandidos-publications.commdpi.commdpi.com

The PI3K/AKT pathway is another critical downstream effector of EGFR signaling, primarily involved in promoting cell survival and inhibiting apoptosis. nih.govnih.gov Dacomitinib has been shown to effectively suppress this pathway. spandidos-publications.com Inhibition of EGFR family receptors by Dacomitinib prevents the activation of PI3K and the subsequent phosphorylation and activation of AKT. mdpi.commdpi.com This disruption of PI3K/AKT signaling is a key component of its antitumor activity. nih.gov The loss of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway, can lead to resistance to anti-EGFR therapies; however, combining PI3K-mTOR inhibitors with Dacomitinib has been explored in preclinical models to overcome this. nih.gov

Beyond the primary MAPK and PI3K/AKT axes, Dacomitinib influences other important signaling nodes. As noted, it effectively suppresses the phosphorylation of ERK. mdpi.com Furthermore, by inhibiting the PI3K/AKT pathway, Dacomitinib also affects downstream targets like the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and metabolism. nih.gov Studies have shown that Dacomitinib treatment leads to decreased phosphorylation of mTOR. nih.gov

Additionally, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is involved in cell proliferation and survival, can be activated by EGFR signaling. mdpi.comnih.gov Research has shown that Dacomitinib can effectively suppress the phosphorylation of STAT3, further contributing to its comprehensive inhibition of pro-tumorigenic signaling. mdpi.com

| Pathway | Key Component | Effect of Dacomitinib | Reference |

|---|---|---|---|

| Ras-Raf-MAPK | p-ERK | Suppressed/Decreased | spandidos-publications.commdpi.commdpi.com |

| PI3K/AKT | p-AKT | Suppressed/Decreased | spandidos-publications.commdpi.commdpi.com |

| mTOR | p-mTOR | Decreased | nih.gov |

| STAT3 | p-STAT3 | Suppressed/Decreased | mdpi.com |

Cellular Receptor Affinity and Selectivity Profiles in Preclinical Models

Preclinical characterization of Dacomitinib has established its potent activity and selectivity in various cancer models. In cell-based assays, it demonstrates high potency against NSCLC cell lines with EGFR mutations. drugbank.com For instance, in NSCLC cell lines with L858R/T790M resistance mutations, an IC₅₀ of approximately 280 nmol/L was observed. drugbank.com The compound's high affinity is attributed to both its reversible binding interactions within the ATP pocket and the subsequent irreversible covalent bond formation. pnas.org

The selectivity profile of Dacomitinib is defined by its potent inhibition of EGFR, HER2, and HER4 over other kinases. selleckchem.comtandfonline.com This pan-HER inhibition is advantageous in tumors where multiple HER family members contribute to oncogenic signaling. nih.gov Its effectiveness has been demonstrated in a broad range of human cancer cell lines, including those resistant to first-generation EGFR inhibitors, highlighting its distinct cellular activity profile. spandidos-publications.comnih.gov

An extensive search for preclinical pharmacological data on the chemical compound 6,7-dimethoxy-N-methylquinazolin-4-amine has been conducted. Despite a thorough review of available scientific literature, no specific studies detailing the in vitro cellular responses or in vivo efficacy of this particular compound were identified.

The performed searches for "this compound" and its potential involvement in cell viability and proliferation inhibition assays, induction of apoptosis and cell cycle arrest, potency against EGFR-activating mutations (such as Exon 19 Deletion and L858R), activity against pre-existing resistance mutations (like T790M), or tumor growth inhibition in preclinical xenograft and syngeneic models did not yield any specific results for this exact molecule.

While research exists for structurally related 6,7-dimethoxyquinazoline (B1622564) derivatives, the user's explicit instruction to focus solely on this compound prevents the inclusion of that data. One study on a series of 4-anilinoquinazolines noted that substitutions at the 6- and 7-positions of the quinazoline (B50416) core tended to decrease potency, while a methyl group on the nitrogen linker was important for inducing apoptosis. nih.gov However, this is a general observation from a study on related compounds and does not provide specific data for this compound.

Therefore, due to the absence of specific preclinical data for this compound in the public domain, it is not possible to provide the detailed article as requested in the outline.

Preclinical Pharmacological Evaluation and Efficacy Studies

In Vivo Efficacy in Preclinical Xenograft and Syngeneic Models

Studies on Intracranial Tumor Growth Inhibition (e.g., glioblastoma xenografts)

There is currently no publicly available scientific literature detailing preclinical studies on the efficacy of 6,7-dimethoxy-N-methylquinazolin-4-amine in the inhibition of intracranial tumor growth, including glioblastoma xenograft models.

Assessment of Blood-Brain Barrier Penetration in Animal Models

Scientific data from preclinical animal models assessing the blood-brain barrier penetration of this compound is not available in the public domain.

Activity in Specific Preclinical Cancer Models

Non-Small Cell Lung Carcinoma (NSCLC) Preclinical Models

A review of published scientific literature did not yield any preclinical studies investigating the activity of this compound in non-small cell lung carcinoma (NSCLC) models.

Head and Neck Squamous Cell Carcinoma (SCCHN) Preclinical Models

There are no available research findings on the preclinical efficacy of this compound in head and neck squamous cell carcinoma (SCCHN) models.

Sarcoma Cell Line and Xenograft Investigations

Investigations into the activity of this compound in sarcoma cell lines and xenograft models have not been reported in the accessible scientific literature.

Other Preclinical Solid Tumor Models (e.g., gastric, ovarian, breast)

There is no available data from preclinical studies on the therapeutic potential of this compound in other solid tumor models, such as gastric, ovarian, or breast cancer.

Preclinical Combination Strategies and Synergistic Effects

Preclinical research has increasingly focused on combination strategies to enhance therapeutic efficacy and overcome resistance. For quinazoline (B50416) derivatives, several combination approaches have been explored in non-clinical models, demonstrating their potential to work synergistically with other cancer treatment modalities.

The use of chemical agents to increase the sensitivity of tumor cells to radiation therapy is a key area of oncology research. Certain quinazoline and quinazolinone derivatives have been investigated as potential radiosensitizers, aiming to enhance the cytotoxic effects of ionizing radiation on cancer cells. researchgate.net Radiosensitizers can achieve this by various mechanisms, including inhibiting DNA repair processes, promoting the production of reactive oxygen species, or inducing cell cycle arrest at radiosensitive phases. researchgate.net

Preclinical studies have demonstrated that some novel quinazolinone derivatives can act as effective radiosensitizers in breast cancer models. researchgate.net Similarly, vosaroxin, an anticancer quinolone derivative, has shown significant radiosensitizing activity in glioblastoma preclinical models. nih.govnih.gov In xenograft models of glioblastoma, the combination of vosaroxin with radiotherapy resulted in greater tumor growth delay and increased survival compared to either treatment alone. nih.govnih.gov The mechanism of this radiosensitization was linked to a significant increase in γH2Ax levels, a marker of DNA double-strand breaks, in cells receiving the combined treatment. nih.gov Furthermore, the combination of vosaroxin and radiation therapy was found to inhibit radiation-induced autophagy, leading to an increase in necrotic cell death. nih.govnih.gov

| Compound Class | Specific Derivative | Preclinical Model | Key Findings | Reference |

|---|---|---|---|---|

| Quinolone | Vosaroxin | Glioblastoma Cell Lines (U87MG, U251, T98G) and Xenograft Models | Demonstrated significant radiosensitization; combination with RT was more effective than temozolomide/RT. | nih.govnih.gov |

| Quinazolinone | Not Specified | Breast Cancer Cell Lines (MDA-MB-231, MCF-7) | Identified as potential apoptosis inducers and radiosensitizers. | researchgate.net |

| Anthraquinone-Quinazoline Hybrid | GXHSWAQ-1 | Cancer Cell Lines | Enhanced sensitivity to radiotherapy. | frontiersin.org |

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of ATP-binding cassette (ABC) transporters is a primary mechanism. nih.gov The ABCG2 transporter, also known as Breast Cancer Resistance Protein (BCRP), effluxes a wide array of anticancer drugs, reducing their intracellular concentration and efficacy. nih.govresearchgate.net The development of potent and selective ABCG2 inhibitors to be used in combination with chemotherapy is a promising strategy to reverse MDR. nih.gov

Numerous studies have identified quinazoline derivatives as highly potent and selective inhibitors of ABCG2. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies on 4-anilinoquinazoline (B1210976) scaffolds revealed that specific substitutions are crucial for high inhibitory activity. For instance, compounds with a phenyl group at position 2 of the quinazoline scaffold and electron-withdrawing groups like nitro (NO2) or cyano (CN) on the aniline (B41778) ring at position 4 demonstrated very high potency in inhibiting ABCG2. researchgate.net Some of these derivatives showed inhibitory potencies superior to Ko143, a well-known and potent ABCG2 inhibitor. nih.govresearchgate.net The selectivity of these quinazoline compounds for ABCG2 over other transporters like ABCB1 (P-glycoprotein) and ABCC1 (MRP1) has also been established, which is a desirable characteristic for a clinical candidate. nih.gov

| Compound Scaffold | Key Structural Features | Activity Profile | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline | Phenyl at position 2; NO2, CN, or CF3 on the 4-anilino ring | High inhibitory potency and selectivity for ABCG2. Some compounds more potent than Ko143. | researchgate.net |

| 4-Substituted-2-phenylquinazoline | Hydroxy, cyano, nitro, acetamido, and fluoro substitutions | High inhibitory activity toward ABCG2; reversed MDR in efficacy assays. | nih.gov |

| Quinazoline-Chalcone Hybrid | Combination of quinazoline and chalcone (B49325) scaffolds | Investigated for bioactivity against ABCG2. | researchgate.net |

| 2,4-Substituted Quinazoline | Various substitutions at positions 2 and 4 | Identified as highly potent inhibitors of ABCG2. | nih.gov |

The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. While targeted inhibitors of this pathway, such as MEK and ERK inhibitors, have shown clinical benefit, resistance often develops. Combination therapies that target the MAPK pathway alongside other signaling nodes are being actively explored to enhance efficacy and prevent resistance.

The quinazoline core is a well-established scaffold for kinase inhibitors, with several FDA-approved drugs for cancer therapy, such as gefitinib (B1684475) and erlotinib (B232), being quinazoline derivatives that target receptor tyrosine kinases upstream of the MAPK pathway. mdpi.comnih.gov Preclinical research has also led to the discovery of 2-arylquinazoline derivatives as potent, ATP-competitive inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the MAP kinase kinase kinase (MAP3K) family. nih.gov

While direct preclinical studies on the co-administration of a compound like this compound with specific MAPK/ERK inhibitors are not available, the known activity of the quinazoline scaffold against various kinases suggests a strong rationale for such combinations. Synergistic effects could potentially be achieved by dual targeting of the signaling cascade. For example, combining a direct ERK inhibitor with a quinazoline-based inhibitor of an upstream kinase (like a receptor tyrosine kinase or a MAP3K) could lead to a more profound and sustained blockade of the pathway, potentially overcoming feedback mechanisms that lead to resistance. biorxiv.org Preclinical studies combining different ERK-pathway inhibitors have demonstrated synergistic toxicity for cancer cells, providing a proof-of-concept for this type of strategy. biorxiv.orgresearchgate.net

| Compound Class | Target Kinase | Potential for Combination | Reference |

|---|---|---|---|

| 2-Arylquinazoline | Apoptosis Signal-regulating Kinase 1 (ASK1/MAP3K5) | Co-administration with downstream inhibitors (MEK/ERK) could enhance pathway inhibition. | nih.gov |

| Quinazolinone Hydrazide Triazole | MET, ALK, AXL, VEGFR1, VEGFR3 | Targeting upstream RTKs could be synergistic with direct MAPK/ERK inhibitors. | nih.gov |

| 4-Anilinoquinazoline | Epidermal Growth Factor Receptor (EGFR) | Established class of drugs; combinations with MEK inhibitors are clinically relevant. | mdpi.com |

Molecular Mechanisms of Acquired Resistance in Preclinical Settings

Emergence of Secondary EGFR Kinase Domain Mutations (e.g., T790M, C797S)

The most common on-target mechanism of acquired resistance to first-generation EGFR inhibitors with a quinazoline (B50416) core (e.g., gefitinib (B1684475), erlotinib) is the emergence of a secondary mutation in the EGFR kinase domain.

The T790M mutation , often referred to as the "gatekeeper" mutation, is the most prevalent of these. It involves the substitution of a threonine (T) residue with a methionine (M) at position 790 of exon 20. This change is believed to induce resistance by sterically hindering the binding of first-generation inhibitors to the ATP-binding pocket of the EGFR kinase domain. Furthermore, the T790M mutation increases the affinity of the receptor for ATP, making it more difficult for ATP-competitive inhibitors to be effective.

Third-generation EGFR inhibitors, such as osimertinib (B560133), were specifically designed to overcome T790M-mediated resistance. However, resistance to these agents can also develop, frequently through a tertiary mutation, C797S . nih.gov This mutation involves the substitution of a cysteine (C) residue with a serine (S) at position 797. The cysteine at this position is crucial as it forms a covalent bond with third-generation inhibitors, leading to their irreversible binding. The C797S mutation prevents this covalent bond formation, thereby reducing the inhibitor's efficacy. nih.gov

The allelic configuration of T790M and C797S mutations has a significant impact on treatment strategies. Preclinical and clinical observations have shown that when T790M and C797S mutations occur in trans (on different alleles), cells may be sensitive to a combination of first- and third-generation EGFR inhibitors. nih.gov Conversely, when the mutations are in cis (on the same allele), this combination therapy is ineffective. nih.gov

Table 1: Key Secondary EGFR Mutations and Their Impact on Inhibitor Efficacy

| Mutation | Location | Mechanism of Resistance | Affected Inhibitors |

|---|---|---|---|

| T790M | Exon 20 | Steric hindrance and increased ATP affinity | First-generation (e.g., Gefitinib, Erlotinib) |

| C797S | Exon 20 | Prevents covalent bond formation | Third-generation (e.g., Osimertinib) |

Activation of Bypass Signaling Pathways and Receptor Tyrosine Kinase Crosstalk

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited EGFR pathway, thereby restoring downstream signaling required for proliferation and survival.

Amplification of the MET proto-oncogene is a well-established mechanism of resistance to EGFR inhibitors. The HGF/c-Met signaling pathway can activate downstream effectors, including the PI3K/AKT and MAPK pathways, independently of EGFR. nih.gov Studies on quinazoline-based inhibitors have shown that resistance can be associated with MET amplification. nih.gov For instance, in esophagogastric cancer models resistant to the pan-HER kinase inhibitor afatinib (B358), acquisition of MET amplification was observed. nih.gov The combination of an EGFR inhibitor with a MET inhibitor has shown the ability to overcome this resistance in preclinical models. nih.gov Notably, certain 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of c-Met, suggesting a potential therapeutic strategy. nih.gov

Similarly, amplification of HER2 (ERBB2) , another member of the EGFR family, can also confer resistance. nih.gov HER2 amplification leads to the formation of HER2-HER3 heterodimers, which potently activate the PI3K/AKT pathway, thereby circumventing the need for EGFR signaling. mdpi.com This mechanism has been observed in various cancer types, including non-small-cell lung cancer and gastrointestinal malignancies, as a driver of resistance to EGFR-targeted therapies. nih.govmdpi.com

The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two critical downstream signaling cascades of EGFR. Pre-existing or acquired mutations in key components of these pathways can render EGFR inhibition ineffective.

PIK3CA mutations , which lead to the constitutive activation of the p110α catalytic subunit of PI3K, are a known mechanism of resistance. researchgate.net When PI3K is perpetually active, it can continue to signal to downstream effectors like AKT, promoting cell survival and proliferation even when EGFR is effectively blocked. nih.gov

RAS mutations (e.g., in KRAS) also lead to the constitutive activation of the MAPK pathway. researchgate.net Since RAS is downstream of EGFR, its mutational activation makes the cell independent of upstream signals from EGFR for proliferation. nih.gov The emergence of KRAS mutations has been identified as a mechanism of acquired resistance in preclinical models treated with KRAS G12C inhibitors, where bypass signaling through RTKs like EGFR or IGF1R can reactivate the pathway. nih.gov

Activation of the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway is another important bypass mechanism. nih.gov Upregulation of IGF1R signaling can sustain the activation of the PI3K/AKT and MAPK pathways, compensating for the loss of EGFR-driven signaling. nih.gov Studies have shown that increased IGF1R expression and phosphorylation are associated with resistance to various targeted therapies. nih.gov In preclinical models of resistance to KRAS G12C inhibitors, the activation of IGF1R was identified as a key mechanism that maintained PI3K and MAPK signaling. nih.govnih.gov This suggests that co-targeting EGFR and IGF1R could be a viable strategy to overcome or delay the onset of resistance.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell survival, proliferation, and differentiation. Aberrant or constitutive activation of STAT3 is observed in many cancers and is increasingly recognized as a key mediator of drug resistance. nih.govnih.gov STAT3 can be activated by various upstream kinases, including EGFR, and its sustained activation can promote the expression of anti-apoptotic proteins (e.g., Bcl-2, survivin), thereby conferring a survival advantage to cancer cells treated with targeted inhibitors. nih.gov The feedback activation of STAT3 has been implicated in promoting secondary drug resistance to various tyrosine kinase inhibitors. nih.gov Inhibition of STAT3 has been shown to enhance the sensitivity of resistant cells to chemotherapy, highlighting its role as a potential therapeutic target to overcome resistance. nih.gov

Table 2: Major Bypass Signaling Pathways in Acquired Resistance

| Pathway | Key Molecules | Mechanism of Action |

|---|---|---|

| MET Signaling | MET, HGF | Activation of PI3K/AKT and MAPK pathways independent of EGFR. |

| HER2 Signaling | HER2, HER3 | Formation of HER2-HER3 heterodimers to activate PI3K/AKT pathway. |

| PI3K/AKT | PIK3CA, AKT | Constitutive activation of survival signaling downstream of EGFR. |

| RAS/MAPK | KRAS, BRAF, MEK | Constitutive activation of proliferation signaling downstream of EGFR. |

| IGF1R Signaling | IGF1R, IGF-1/2 | Sustained PI3K/AKT and MAPK activation, compensating for EGFR inhibition. |

| STAT3 Signaling | STAT3, JAK | Upregulation of anti-apoptotic and pro-survival genes. |

Influence of Gene Dosage on Resistance Development in Cell Lines

The concept of gene dosage, particularly through gene amplification, plays a significant role in the development of resistance in preclinical cell line models. Gene amplification refers to the process by which a cell produces multiple copies of a specific gene, leading to the overexpression of the corresponding protein.

As discussed previously, the amplification of oncogenes such as MET and HER2 is a prime example of how increased gene dosage can drive resistance. nih.govnih.gov In cell lines exposed to EGFR inhibitors, a subpopulation of cells may acquire amplifications of these genes. This leads to a high level of the respective receptor tyrosine kinases on the cell surface, enabling potent and sustained activation of downstream bypass pathways. This overexpression can be sufficient to override the cell's dependence on the inhibited EGFR pathway for survival and growth.

For instance, preclinical studies have demonstrated that in trastuzumab-resistant cancer models with ERBB2 (HER2) amplification, sensitivity to the quinazoline-based inhibitor afatinib was associated with co-amplification of EGFR. nih.gov Conversely, resistance to afatinib was linked to the selection of tumor cells that acquired MET amplification. nih.gov This highlights a dynamic interplay where the dosage of different receptor tyrosine kinase genes can determine both sensitivity and the subsequent mechanisms of acquired resistance in cancer cell populations.

Characterization of Resistance Mechanisms Against Irreversible Inhibitors

Irreversible EGFR inhibitors were developed to overcome resistance to first-generation, reversible inhibitors, most notably the resistance conferred by the EGFR T790M mutation. amegroups.org These inhibitors, which often feature a quinazoline core, form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition. aacrjournals.org However, preclinical models have demonstrated that cancer cells can develop resistance to these agents through a variety of mechanisms. These mechanisms can be broadly categorized as on-target alterations involving the EGFR gene itself, or off-target mechanisms that activate alternative signaling pathways, bypassing the need for EGFR signaling.

On-Target EGFR Alterations:

The most direct mechanism of resistance to irreversible inhibitors involves further mutations in the EGFR kinase domain. Preclinical studies have identified the emergence of a tertiary mutation, C797S, which changes the cysteine residue required for covalent binding. nih.govspandidos-publications.com This alteration prevents the irreversible inhibitor from attaching to its target, thereby rendering it ineffective. The C797S mutation has been observed in preclinical models of resistance to third-generation inhibitors like osimertinib and the tool compound WZ4002. spandidos-publications.comaacrjournals.org Other less common EGFR mutations, such as L718Q and G724S, have also been identified in preclinical settings and have been shown to confer resistance by altering the conformation of the kinase domain. nih.govnih.gov

Bypass Tract Activation:

A predominant mechanism of acquired resistance in preclinical models is the activation of alternative signaling pathways that provide parallel survival and proliferation signals, thus bypassing the inhibited EGFR pathway.

MET Amplification: Amplification of the MET proto-oncogene is a frequently observed resistance mechanism in preclinical models. In rociletinib-resistant xenograft models derived from the PC9 cell line, MET amplification and subsequent activation were identified as the sole mechanism of acquired resistance. nih.govfrontiersin.org

HER2 Amplification: While second-generation irreversible inhibitors like afatinib and dacomitinib (B1663576) also target HER2, amplification of this receptor can still contribute to resistance, particularly in models derived from cells resistant to first-generation inhibitors. amegroups.orgrug.nl

IGF1R Signaling: Activation of the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway is another key bypass mechanism. In preclinical studies, resistance to dacomitinib and WZ4002 was mediated by IGF1R activation, which in turn stimulated the PI3K-AKT pathway. nih.gov In some models, prolonged drug exposure also led to subsequent activation of the MAPK pathway. nih.gov Loss of IGF binding protein 3 (IGFBP3) has been shown to induce activation of IGF1R signaling and promote resistance to WZ4002. nih.govresearchgate.net

AXL Activation: Upregulation and activation of the AXL receptor tyrosine kinase have been demonstrated to confer resistance to third-generation inhibitors in preclinical lung adenocarcinoma models. spandidos-publications.com

Downstream Signaling Pathway Alterations:

Cancer cells can also develop resistance by acquiring alterations in signaling molecules downstream of EGFR.

RAS-MAPK Pathway: The RAS/MAPK pathway is a critical downstream effector of EGFR. Preclinical models have shown that acquired resistance to irreversible inhibitors can be driven by mutations in RAS genes (KRAS, NRAS) or BRAF. aacrjournals.orgnih.gov For instance, NRAS mutations (Q61K, E63K, G12V) and copy number gains have been identified in cell lines made resistant to WZ4002 and AZD9291. nih.gov Amplification of MAPK1 (ERK2) has also been reported as a mechanism of resistance to WZ4002. aacrjournals.orgnih.gov

PI3K/AKT Pathway: Sustained activation of the PI3K/AKT pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, can also drive resistance to EGFR inhibition. nih.govmdpi.com

The table below summarizes key preclinical findings on resistance mechanisms to various irreversible EGFR inhibitors.

| Inhibitor | Cell Line / Model | Resistance Mechanism | Pathway Activated |

| Afatinib | PC-9 | EGFR T790M Mutation | On-Target (EGFR) |

| Afatinib | PC-9 | KRAS Amplification | RAS-MAPK |

| Dacomitinib | EGFR-mutant NSCLC cells | IGF1R Activation | PI3K-AKT |

| WZ4002 | PC-9 | IGF1R Activation (via IGFBP3 loss) | PI3K-AKT |

| WZ4002 | PC-9, H1975 | NRAS Mutation / Copy Gain | RAS-MAPK |

| WZ4002 | PC-9 | MAPK1 (ERK2) Amplification | RAS-MAPK |

| Rociletinib | PC-9 Xenograft | MET Amplification | MET Signaling |

| Osimertinib | Various NSCLC models | EGFR C797S Mutation | On-Target (EGFR) |

| Osimertinib | PC9/T790M cells | IGF2 Autocrine Activation | IGF1R Signaling |

These preclinical findings highlight the remarkable plasticity of cancer cells in adapting to targeted therapies. The characterization of these diverse resistance mechanisms is crucial for the development of next-generation inhibitors and rational combination strategies to overcome or prevent the emergence of resistance.

Structure Activity Relationship Sar Studies of Dacomitinib

Contribution of the Quinazoline (B50416) Core to Kinase Inhibition Potency

The quinazoline ring system is a well-established scaffold in the design of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). nih.govresearchgate.net This "privileged scaffold" serves as the fundamental anchor for dacomitinib (B1663576) within the ATP-binding site of the kinase domain. nih.gov Its primary role is to correctly orient the other functional groups of the molecule for optimal interaction with the receptor.

The potency of quinazoline-based inhibitors is critically dependent on hydrogen bonding interactions with the "hinge region" of the kinase, a flexible segment that connects the N- and C-lobes of the catalytic domain. For dacomitinib, the nitrogen atoms at position 1 (N-1) and position 3 (N-3) of the quinazoline ring are key hydrogen bond acceptors. The N-1 atom typically forms a crucial hydrogen bond with the backbone amide of a methionine residue (Met793 in EGFR), an interaction that anchors the inhibitor in the active site. nih.govresearchgate.net The N-3 atom can also engage in water-mediated hydrogen bonds with threonine residues, further stabilizing the inhibitor-kinase complex. nih.gov The planarity and aromaticity of the quinazoline core facilitate favorable stacking interactions within the predominantly hydrophobic ATP pocket.

Role of the Substituted Aniline (B41778) Moieties in Target Binding

Attached to the C-4 position of the quinazoline core is a 3-chloro-4-fluoroaniline (B193440) moiety. The presence and substitution pattern of this aniline ring are pivotal for high-affinity binding and selectivity. This part of the molecule extends into a deeper hydrophobic pocket within the ATP-binding cleft. nih.gov

The specific substitutions on the aniline ring—a chlorine atom at the meta-position and a fluorine atom at the para-position—play a significant role in enhancing binding affinity. These electron-withdrawing halogen atoms increase the hydrophobic interactions with nonpolar residues lining the pocket. nih.gov This precise substitution pattern is crucial for optimizing van der Waals contacts and displacing water molecules from the binding site, which is an entropically favorable process that contributes to a lower binding free energy and, consequently, higher potency.

Significance of the Covalent Binding Moiety in Irreversible Inhibition

A defining feature of dacomitinib, characteristic of second-generation EGFR inhibitors, is its mechanism of irreversible inhibition. This is mediated by a reactive Michael acceptor group attached at the C-6 position of the quinazoline ring via an oxygen linker. mdpi.com In dacomitinib, this moiety is an (R)-1-((4-(piperidin-1-yl)but-2-enoyl)oxy)ethyl group. The α,β-unsaturated amide within this side chain is electrophilic and is positioned to react with a specific cysteine residue (Cys797) located near the ATP-binding site of EGFR. nih.gov

| Inhibitor | Binding Affinity (Ki, nM) | Overall Potency (kinact/Ki, 10⁶ M⁻¹s⁻¹) |

|---|---|---|

| Dacomitinib | 0.16 | 6.3 |

| Afatinib (B358) | 0.093 | 23 |

| CI-1033 | 0.11 | 15 |

Conformational Plasticity and Ligand Flexibility Studies

Dacomitinib is not a rigid molecule; it possesses significant conformational flexibility, which can influence its binding properties and potential for off-target effects. This plasticity arises from several rotatable bonds, particularly the linkers connecting the quinazoline core to the aniline ring and the covalent binding moiety. Computational and spectroscopic studies have revealed that dacomitinib can adopt multiple conformations in solution, including both planar and twisted forms.

The molecule's flexibility is largely governed by two C-NH-C bridges and a C-O-C bridge, which control the relative orientations of the quinazoline, the 3-chloro-4-fluoroaniline ring, and the side chain. The ability of dacomitinib to adopt different conformations may allow it to adapt its shape to fit into the binding sites of different kinases. Furthermore, the conformation observed in solution is not identical to its bioactive conformation when bound to the EGFR kinase domain, indicating that an induced-fit mechanism likely plays a role in the binding process. This conformational adaptability is a key aspect of its interaction with target proteins.

Influence of Methoxy (B1213986) Substituents on Biological Activity

Dacomitinib features two methoxy (-OCH₃) groups at the C-6 and C-7 positions of the quinazoline core. SAR studies have consistently shown that electron-donating groups at these positions are highly favorable for potent EGFR inhibition. acs.org The 6,7-dimethoxy substitution pattern is particularly effective. nih.gov

These methoxy groups enhance the electron density of the quinazoline ring system, which can modulate the strength of the crucial hydrogen bond between the N-1 atom and the hinge region. Furthermore, they can form additional interactions with the solvent-accessible region of the binding site. Research on analogues has demonstrated a "supra-additive" effect of these substituents, where the 6,7-dimethoxy compound is significantly more potent than would be predicted by simply summing the effects of individual methoxy groups. acs.org This suggests that these groups may help to induce or stabilize a specific, favorable conformation of the enzyme upon binding. acs.org It is also noteworthy that a primary route of metabolism for dacomitinib is the O-demethylation of one of these methoxy groups, highlighting their role in the drug's pharmacokinetic profile. nih.gov

Comparison of Dacomitinib SAR with Other Quinazoline-Based Kinase Inhibitors

The SAR of dacomitinib is best understood in the context of other quinazoline-based EGFR inhibitors. First-generation inhibitors like gefitinib (B1684475) and erlotinib (B232) share the 4-anilinoquinazoline (B1210976) core but lack the covalent binding moiety, making them reversible inhibitors. Second-generation inhibitors, such as dacomitinib and afatinib, were designed to be irreversible binders to overcome certain forms of resistance.

Gefitinib and erlotinib feature smaller, solubilizing groups at the C-6 and C-7 positions. In contrast, dacomitinib and afatinib incorporate the reactive Michael acceptor group at C-6 (via an oxygen linker in dacomitinib) or C-7 (via a direct linkage in afatinib). This structural difference underlies the fundamental mechanistic distinction between reversible and irreversible inhibition. While all these drugs rely on the quinazoline core for hinge binding and a substituted aniline for hydrophobic pocket interactions, the specific nature of the substituents dictates their potency, selectivity, and binding kinetics. Dacomitinib's 3-chloro-4-fluoroaniline moiety is similar to that of other inhibitors, but its combination with the 6,7-dimethoxy pattern and the specific piperidinyl-butenamide side chain results in its unique pharmacological profile.

| Inhibitor | Generation | Binding Mode | Key Substituent at C-4 (Aniline) | Key Substituent at C-6 / C-7 |

|---|---|---|---|---|

| Gefitinib | 1st | Reversible | 3-Chloro-4-fluoroaniline | 7-Methoxy, 6-(3-morpholinopropoxy) |

| Erlotinib | 1st | Reversible | 3-Ethynylaniline | 6,7-bis(2-Methoxyethoxy) |

| Afatinib | 2nd | Irreversible (Covalent) | 3-Chloro-4-fluoroaniline | 6-((4-(Dimethylamino)but-2-enoyl)amino)-7-((S)-tetrahydrofuran-3-yloxy) |

| Dacomitinib | 2nd | Irreversible (Covalent) | 3-Chloro-4-fluoroaniline | 6-((R)-1-(4-(Piperidin-1-yl)but-2-enoyl)oxy)ethyl)-7-methoxy |

Computational Chemistry and Molecular Modeling Approaches

Prediction of Optimized Molecular Geometries and Conformations

Computational methods, particularly Density Functional Theory (DFT), are employed to predict the most stable three-dimensional arrangement of atoms in 6,7-dimethoxy-N-methylquinazolin-4-amine. These calculations determine the optimized molecular geometry by finding the lowest energy conformation. For a closely related compound, 4-Chloro-6,7-dimethoxyquinazoline (B18312), geometry optimization has been performed using the B3LYP/6-311++G(d,p) level of theory, providing a reliable model for the geometric parameters of the 6,7-dimethoxyquinazoline (B1622564) core.

The quinazoline (B50416) ring system is largely planar. However, the orientation of the methoxy (B1213986) and N-methylamino substituents can lead to different conformers. The rotational barriers around the C-O and C-N bonds can be calculated to identify the most stable conformers. It is plausible that both planar and twisted conformers of the N-methylamino group relative to the quinazoline ring could exist, with the planar conformation likely being more stable due to conjugation effects. The methoxy groups are also subject to rotational isomerism. Theoretical calculations for similar quinazoline-based compounds have explored both planar and twisted geometries to understand their structural dynamics. beilstein-journals.org

Table 1: Predicted Geometric Parameters for a 6,7-dimethoxyquinazoline Core (based on a chloro- substituted analog)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C6-O(methoxy) | ~1.36 Å |

| Bond Length | C7-O(methoxy) | ~1.36 Å |

| Bond Length | C4-N(amine) | ~1.35 Å |

| Bond Angle | C5-C6-C7 | ~120° |

| Bond Angle | C6-C7-C8 | ~120° |

| Dihedral Angle | C5-C6-O-C(methyl) | ~0° or ~180° |

Note: These values are illustrative and based on a closely related structure. Actual values for this compound would require specific calculations.

Simulation of Spectroscopic Signatures

Computational methods can simulate various spectroscopic signatures, providing a means to compare theoretical predictions with experimental data.

Ultraviolet-Visible (UV-Vis) Absorption: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. acs.org By calculating the energies of electronic transitions from the ground state to various excited states, the UV-Vis spectrum can be simulated. For quinazoline derivatives, the absorption bands in the UV region are typically attributed to π→π* transitions within the aromatic system. nih.gov The positions and intensities of these bands are influenced by the nature and position of substituents. The methoxy and N-methylamino groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazoline core.

Table 2: Simulated UV-Vis Absorption Data for a Generic 6,7-dimethoxyquinazoline Derivative

| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~340 nm | > 0.1 | HOMO → LUMO |

| S0 → S2 | ~290 nm | > 0.1 | HOMO-1 → LUMO |

Note: The data is a generalized representation based on typical quinazoline spectra and would need to be specifically calculated for this compound.

Application of Density Functional Theory (DFT) for Electronic Structure Analysis

DFT is extensively used to analyze the electronic structure of molecules, providing insights into their reactivity and stability. semanticscholar.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For quinazoline derivatives, the HOMO is typically localized over the electron-rich regions of the molecule, including the substituted benzene (B151609) ring, while the LUMO is often distributed over the pyrimidine (B1678525) ring.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the nitrogen atoms of the quinazoline ring and the oxygen atoms of the methoxy groups are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic rings will exhibit positive potential.

Table 3: DFT-Derived Electronic Properties for a 6,7-dimethoxyquinazoline Analog

| Property | Predicted Value |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Dipole Moment | ~ 3.0 D |

Note: Values are based on a related 6,7-dimethoxyquinazoline structure and may vary for the specific title compound.

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as this compound, and its biological target, typically a protein. nih.gov These simulations, often spanning nanoseconds to microseconds, can reveal the stability of the ligand-protein complex, key binding interactions, and conformational changes that occur upon binding. For quinazoline derivatives that target protein kinases like Epidermal Growth Factor Receptor (EGFR), MD simulations are crucial for understanding the binding mode and the role of specific amino acid residues in the active site. nih.gov A study on a generic 6,7-dimethoxy-derivative of quinazoline has shown its binding interactions with the active sites of EGFR and VEGFR-2. researchgate.net

In Silico Approaches to Structure-Based Drug Design and Virtual Screening

In silico methods are instrumental in modern drug discovery. Structure-based drug design utilizes the three-dimensional structure of a target protein to design molecules that can bind to it with high affinity and selectivity. nih.gov For targets like EGFR, where the crystal structure is known, this compound can be docked into the active site to predict its binding orientation and affinity. semanticscholar.org

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. derpharmachemica.com The 6,7-dimethoxyquinazoline scaffold can be used as a query in similarity-based virtual screening to find other compounds with similar properties. Alternatively, pharmacophore models based on the key interaction features of known active quinazoline derivatives can be used to screen for novel inhibitors.

Quantum Mechanical Studies of Drug/Ligand Conformers

Quantum mechanical (QM) methods are used to perform high-accuracy calculations on the conformational preferences of a molecule. nih.gov For a flexible molecule like this compound, QM calculations can provide a detailed understanding of the relative energies of different conformers and the energy barriers for interconversion between them. This information is critical as the bioactive conformation, the shape the molecule adopts when it binds to its target, may not be its lowest energy conformation in solution. By understanding the conformational landscape, researchers can better predict how the molecule will interact with its biological target.

Preclinical Pharmacokinetic and Drug Metabolism Studies

Absorption and Distribution Profiles in Animal Models (e.g., rats, mice, monkeys, dogs)

While specific pharmacokinetic parameters for 6,7-dimethoxy-N-methylquinazolin-4-amine are not extensively documented in publicly available literature, studies on analogous 6,7-dimethoxyquinazoline (B1622564) derivatives provide valuable insights into their absorption and distribution characteristics.

Generally, 4-aminoquinazoline derivatives are recognized for their potential as orally active agents. For instance, a series of 2,4-diamino-6,7-dimethoxyquinazolines demonstrated antihypertensive activity after oral administration to spontaneously hypertensive rats, indicating effective absorption from the gastrointestinal tract. nih.gov

Pharmacokinetic studies on a structurally related isoquinoline (B145761), 6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline, in rats and mice revealed an oral absorption of 52%, although it was subject to a significant hepatic first-pass effect of 83%. Following absorption, this analog showed an affinity for distribution into various tissues, including the aorta, cardiac tissues, and cerebral blood vessels. The compound was primarily excreted in the feces (70%) and to a lesser extent in the urine (20%), with high biliary excretion observed (80% of the dose).

Another study on a series of 4-anilino-6-aminoquinazoline derivatives reported that one of the optimized compounds exhibited moderate in vivo pharmacokinetic properties, suggesting that compounds with this core structure can achieve systemic exposure. Further research is required to determine the specific absorption and distribution profile of this compound in various preclinical species.

Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450 enzymes like CYP3A4 and CYP2D6)

The metabolism of quinazoline (B50416) derivatives is often mediated by the cytochrome P450 (CYP450) superfamily of enzymes. The specific metabolic pathways for this compound have not been fully elucidated. However, based on its structure and data from related compounds, several metabolic routes can be anticipated.

The presence of two methoxy (B1213986) groups at the 6 and 7 positions suggests that O-demethylation is a probable metabolic pathway. This is supported by studies on the related compound, 6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline, which is primarily metabolized via O-demethylation to its corresponding 6- and 7-desmethyl and 6,7-didesmethyl metabolites.

Evaluation of Brain Penetration and Cerebrospinal Fluid Concentrations in Preclinical Species

The ability of a compound to penetrate the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). While direct quantitative data on the brain penetration of this compound is limited, evidence from related compounds suggests that the 6,7-dimethoxyquinazoline scaffold can be compatible with CNS exposure.

A study investigating novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives for cerebroprotective activity in a rat model of cerebral ischemia demonstrated that some of these compounds possess significant neuroprotective effects, implying their ability to cross the BBB and reach therapeutic concentrations in the brain. drugbank.com Furthermore, the distribution of the related 6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline to cerebral blood vessels in rats and mice also points towards potential CNS penetration.

More direct evidence of brain penetration for a related scaffold comes from a study on quinazolin-4-one derivatives in mice. One of the tested compounds, ALX-171, demonstrated the ability to enter the circulatory system and reach the brain rapidly, with a Tmax in both plasma and brain of 15 minutes. This compound also exhibited a relatively long half-life of 5.56 hours and the highest brain exposure among the tested analogs. researchgate.net

While cerebrospinal fluid (CSF) is often used as a surrogate for brain interstitial fluid concentrations, specific data on the CSF levels of this compound in preclinical species are not currently available. mdpi.com Further studies are necessary to quantify the brain-to-plasma ratio and CSF concentrations to fully characterize its CNS disposition.

Preclinical Investigations of Drug-Drug Interaction Mechanisms

Preclinical studies to assess the potential for drug-drug interactions (DDIs) are a crucial component of drug development. For this compound, a comprehensive DDI profile has not been published. However, research on other quinazoline derivatives provides insights into potential interaction mechanisms.

One important mechanism for DDIs is the inhibition or induction of drug-metabolizing enzymes, primarily the CYP450 family. Some quinazoline derivatives have been shown to be selective inhibitors of certain CYP isozymes, such as CYP1B1. Conversely, other studies have suggested that certain quinazolines are not potent inhibitors of the major drug-metabolizing CYPs (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), indicating a lower potential for metabolic DDIs.

Another key mechanism for DDIs involves drug transporters. A study on the diaminoquinazoline derivative, CP-100,356, demonstrated that it is a potent inhibitor of the efflux transporters P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP). Inhibition of these transporters can lead to increased systemic and tissue exposure of co-administered substrate drugs. Notably, this compound did not significantly inhibit major human P450 enzymes, including CYP3A4, suggesting that its DDI potential is primarily transporter-mediated.

Given these findings, a thorough in vitro and in vivo evaluation of this compound is warranted to determine its potential to inhibit or induce key metabolizing enzymes and drug transporters.

Future Research Directions for 6,7 Dimethoxy N Methylquinazolin 4 Amine

Exploration of Activity Against Rare Mutations in Preclinical Models

A crucial area of future investigation for 6,7-dimethoxy-N-methylquinazolin-4-amine is the assessment of its efficacy against rare mutations in clinically relevant oncogenes, for which effective treatments are often lacking. For instance, in non-small cell lung cancer (NSCLC), beyond the common EGFR exon 19 deletions and the L858R mutation, a variety of less frequent mutations can confer resistance to standard therapies. Preclinical studies of dacomitinib (B1663576), a compound with a similar 6,7-dimethoxyquinazoline (B1622564) core, have shown activity against a range of EGFR mutations.

Future preclinical studies should therefore involve screening this compound against a panel of cell lines engineered to express these rare mutations. This would provide valuable insights into its potential spectrum of activity.

Table 1: Proposed Preclinical Cell Line Panel for Screening Against Rare Mutations

| Cancer Type | Gene | Rare Mutation Examples | Rationale |

|---|---|---|---|

| Non-Small Cell Lung Cancer | EGFR | G719X, S768I, L861Q | These mutations are less common and can have variable sensitivity to first- and second-generation EGFR inhibitors. |

| Breast Cancer | HER2 (ERBB2) | Exon 20 insertions | Analogous to EGFR exon 20 insertions, these mutations are often associated with resistance to targeted therapies. |

Development of Novel Combination Therapies Based on Preclinical Synergism

The development of combination therapies is a cornerstone of modern oncology, often leading to improved efficacy and delayed onset of resistance. For a novel compound like this compound, exploring its synergistic potential with other anticancer agents in preclinical models is a critical step. Given that many quinazoline (B50416) derivatives target signal transduction pathways, combining them with agents that have complementary mechanisms of action is a rational approach.

Future research should focus on in vitro and in vivo studies combining this compound with other targeted therapies, chemotherapies, and immunotherapies.

Table 2: Potential Combination Therapy Strategies for Preclinical Evaluation

| Combination Partner | Class of Agent | Rationale for Synergy | Preclinical Models |

|---|---|---|---|

| Cetuximab | Monoclonal Antibody (anti-EGFR) | Dual targeting of the EGFR pathway at different levels (extracellular and intracellular) may enhance signaling inhibition. | Colorectal and head and neck cancer cell lines and xenografts. |

| Paclitaxel | Chemotherapy (Microtubule inhibitor) | Combining a targeted agent with a cytotoxic drug that has a different mechanism of action can lead to enhanced tumor cell killing. | Breast and ovarian cancer cell lines and patient-derived xenografts. |

Advanced Computational Modeling for Resistance Prediction and Mechanism Elucidation

Advanced computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, can significantly accelerate the drug development process. These in silico methods can be employed to predict potential resistance mechanisms to this compound and to further elucidate its binding mode with target proteins. By creating predictive models, researchers can prioritize the synthesis of more potent and specific analogues and anticipate how mutations in the target protein might affect binding affinity.

Future computational work should focus on building robust QSAR models based on a library of synthesized analogues of this compound. Molecular dynamics simulations could also be used to understand the conformational changes in the target protein upon binding of the compound.

Investigation of Dacomitinib Analogues for Enhanced Specificity or Broader Activity

Dacomitinib is a potent, irreversible pan-HER inhibitor. While this broad activity can be beneficial, it can also lead to off-target effects. A key future research direction is the design and synthesis of analogues of this compound, inspired by the structure of dacomitinib, with the aim of achieving either enhanced specificity for a particular kinase or a rationally designed broader spectrum of activity. For example, modifications to the substituent at the 4-position of the quinazoline ring can significantly influence the binding affinity and selectivity profile.

The synthesis and screening of a focused library of analogues will be crucial. This research should be guided by structure-activity relationship (SAR) studies and computational modeling to rationally design compounds with improved pharmacological properties.

Research into Biomarkers for Preclinical Response and Resistance

The identification of predictive biomarkers is essential for the clinical success of targeted therapies. Research into biomarkers for this compound should be initiated in the preclinical phase. This involves identifying molecular markers that correlate with sensitivity or resistance to the compound in cell lines and animal models. These biomarkers could be at the genetic, transcriptomic, or proteomic level.

Future studies should utilize high-throughput screening of cancer cell line panels with comprehensive molecular characterization. Correlating the response to this compound with the molecular data can help identify potential biomarkers. For instance, the expression levels of the target kinase or downstream signaling proteins could be investigated as potential predictive markers.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cetuximab |

| Dacomitinib |

| Paclitaxel |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |